molecular formula C10H10F2N4 B1471951 {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1499538-04-3

{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1471951
CAS No.: 1499538-04-3
M. Wt: 224.21 g/mol
InChI Key: GYCRQZNJVQCFHO-UHFFFAOYSA-N
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Description

{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a versatile chemical compound with significant potential for scientific exploration. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a difluorophenyl group, which is a benzene ring substituted with two fluorine atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Preparation Methods

The synthesis of {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the triazole ring or the difluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can be compared with other similar compounds, such as:

    4-(1-chloropropyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole: This compound also contains a triazole ring and a difluorophenyl group but differs in the presence of a chloropropyl group.

    1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4/c11-9-2-1-7(3-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCRQZNJVQCFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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